molecular formula C17H14N2O2S B3823086 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid

2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid

Cat. No.: B3823086
M. Wt: 310.4 g/mol
InChI Key: UOLSWHXXSYZOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxalines, the core structural motif of this compound, are nitrogen-containing heterocycles known for their diverse biological activities . The quinoxaline scaffold is a privileged structure in pharmaceutical development, with documented potential in anticancer, antimicrobial, and antiviral research . The specific sulfanyl and phenylacetic acid substitutions on the quinoxaline core in this compound are designed to modulate its physicochemical properties, such as polarity and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a probe for investigating biological pathways. Its structure suggests potential for exploration as a fragment in enzyme inhibition assays or in the development of novel therapeutic agents targeting infectious diseases or proliferative disorders. The chemical is provided for laboratory research purposes only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-16(19-14-10-6-5-9-13(14)18-11)22-15(17(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLSWHXXSYZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione. The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxaline-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated derivatives.

Mechanism of Action

The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . This interaction disrupts DNA synthesis and cell division, leading to cell death.

Comparison with Similar Compounds

Quinoxaline Derivatives

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid

  • Structure: Morpholine ring replaces the methyl group on quinoxaline; sulfanyl group connects to acetic acid instead of phenylacetic acid.
  • Properties: Molecular weight = 305.36; room-temperature stability.

2-{[2-(2-Methyl-5-nitroanilino)-2-oxoethyl]sulfanyl}phenylacetic acid

  • Structure: Nitro and methyl-substituted anilino group replaces quinoxaline; retains phenylacetic acid.
  • Properties : The nitro group (electron-withdrawing) increases acidity of the phenylacetic acid moiety compared to the electron-donating methyl group in the target compound. This may influence pharmacokinetics and reactivity .

Phenylacetic Acid Derivatives

[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid

  • Structure: Methoxy-oxoethyl substituent replaces quinoxaline-sulfanyl group.
  • Properties: The methoxy group enhances lipophilicity, while the oxoethyl moiety may participate in keto-enol tautomerism, affecting chemical reactivity and stability .

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid

  • Structure : Chloro and methoxy substituents on the phenyl ring.
  • The substitution pattern differs from the target compound’s quinoxaline-sulfanyl system, leading to distinct activity profiles .

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

  • Structure: Fluorine and dimethylamino groups on the phenyl ring.
  • Properties: Fluorine’s electronegativity and the dimethylamino group’s basicity influence solubility and receptor interactions.

Sulfanyl-Linked Compounds

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids

  • Structure: Carboxymethyl sulfanyl linker with a butanoic acid chain.
  • Properties : Synthesized via Michael addition, these compounds exhibit antiproliferative activity. The extended chain and additional oxo group differentiate them from the target compound’s compact phenylacetic acid structure .

2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

  • Structure: Triazole rings replace quinoxaline; acetamide replaces phenylacetic acid.
  • The acetamide group may reduce acidity compared to phenylacetic acid .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties Source
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid Quinoxaline + phenylacetic acid 3-Methyl, sulfanyl linker Potential bioactivity via quinoxaline interactions
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid Quinoxaline + acetic acid Morpholine, sulfanyl linker Enhanced solubility, MW = 305.36
2-{[2-(2-Methyl-5-nitroanilino)-2-oxoethyl]sulfanyl}phenylacetic acid Anilino + phenylacetic acid Nitro, methyl, sulfanyl linker High reactivity due to nitro group
[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid Phenylacetic acid Methoxy-oxoethyl Lipophilicity, tautomerism
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid Phenylacetic acid Dimethylamino, fluorine Enhanced receptor binding

Research Findings and Implications

  • Quinoxaline Core: The electron-deficient nature of quinoxaline in the target compound may facilitate interactions with biological targets via π-π stacking or hydrogen bonding, as seen in similar systems .
  • Sulfanyl Linker : This group offers a site for functionalization, analogous to compounds used in antiproliferative agents .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid?

Methodological Answer:
A common approach involves coupling a thiol-containing quinoxaline derivative (e.g., 3-methylquinoxaline-2-thiol) with a phenylacetic acid scaffold using nucleophilic substitution or thiol-ene reactions. Critical parameters include:

  • Stoichiometry: Maintain a 1:1 molar ratio to minimize side products.
  • Solvent: Polar aprotic solvents like DMF or methanol enhance reactivity .
  • Catalysis: Use base catalysts (e.g., K₂CO₃) to deprotonate the thiol group and drive the reaction .
  • Purification: Isolate the product via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR:
    • The quinoxaline protons (aromatic region: δ 8.0–9.0 ppm) and phenylacetic acid protons (δ 3.5–4.0 ppm for the CH₂ group) should integrate correctly .
    • The sulfanyl (S–CH₂) group may appear as a singlet near δ 3.2–3.5 ppm .
  • ¹³C NMR:
    • Confirm the carbonyl (C=O) signal at δ 170–175 ppm and aromatic carbons (δ 120–140 ppm) .
  • IR:
    • Stretching vibrations for C=O (~1700 cm⁻¹) and S–C (~650 cm⁻¹) validate functional groups .

Advanced: What crystallographic challenges arise for this compound, and how can SHELXL refine its structure?

Methodological Answer:

  • Challenges:
    • Crystal Twinning: Common in sulfanyl-containing compounds; use the TWIN command in SHELXL to model twinning .
    • Disorder: Flexible phenylacetic acid chains may require PART instructions for anisotropic refinement .
  • Refinement Workflow:
    • Solve phases via direct methods (SHELXS) .
    • Apply restraints for bond lengths/angles using DFIX and DANG .
    • Validate with R-factors and electron density maps (e.g., check for residual peaks >1 e⁻/ų) .

Advanced: How can contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Assay Replication: Standardize conditions (e.g., pH, temperature) and include positive controls (e.g., known enzyme inhibitors) .
  • Data Normalization:
    • Use IC₅₀ values normalized to vehicle controls.
    • Address solvent effects (e.g., DMSO concentrations ≤1%) .
  • Mechanistic Studies:
    • Perform kinetic assays (e.g., time-dependent inhibition) to differentiate competitive vs. non-competitive binding .

Basic: What analytical protocols ensure purity ≥95% for this compound?

Methodological Answer:

  • HPLC:
    • Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA .
  • Mass Spectrometry:
    • ESI-MS in negative ion mode; expect [M–H]⁻ at m/z corresponding to molecular weight .
  • Melting Point:
    • Compare observed vs. literature values (±2°C tolerance) .

Advanced: Which computational methods predict target binding modes for this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina with a quinoxaline-binding protein (e.g., kinase domains) to simulate ligand-receptor interactions .
    • Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) .
  • Pharmacophore Modeling:
    • Map essential features (e.g., sulfanyl group, aromatic rings) using Schrödinger’s Phase .

Advanced: How can solvent polarity impact the compound’s stability during storage?

Methodological Answer:

  • Stability Tests:
    • Store aliquots in DMSO-d₆, methanol, or aqueous buffers (pH 4–7) at –20°C.
    • Monitor degradation via HPLC at 0, 7, 30 days .
  • Degradation Pathways:
    • Hydrolysis of the sulfanyl bond in acidic conditions; mitigate with lyophilization .

Basic: What are the key differences in reactivity between quinoxaline and quinoline derivatives of phenylacetic acid?

Methodological Answer:

  • Electronic Effects:
    • Quinoxaline’s electron-deficient ring enhances electrophilic substitution at the sulfanyl group .
  • Steric Hindrance:
    • 3-Methyl substitution on quinoxaline reduces rotational freedom compared to quinoline derivatives .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Optimization Steps:
    • Scale reactions using flow chemistry (residence time: 10–15 min) .
    • Replace batch reactors with continuous stirred-tank reactors (CSTRs) .
  • Byproduct Analysis:
    • Identify dimers or oxidized products via LC-MS; add antioxidants (e.g., BHT) .

Advanced: What strategies validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Kinetics:
    • Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. uncompetitive) .
  • Crystallographic Validation:
    • Co-crystallize the compound with the target enzyme; refine using SHELXL to visualize binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid
Reactant of Route 2
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.